1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea
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Description
1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea is a chemical compound that has been studied for its potential scientific research applications. This compound is also known as P2U and has been synthesized using various methods.
Scientific Research Applications
Anticancer Agent Development
1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea derivatives have been designed and synthesized for their antiproliferative activity against various cancer cell lines, demonstrating significant effects and potential as BRAF inhibitors (Feng et al., 2020). Another study focused on similar derivatives as antiproliferative agents, highlighting a specific compound with potent activity against cancer cell lines, suggesting these derivatives as new chemotypes for antiproliferative agents (Zhang et al., 2019).
Anion Binding Studies
Ureido-pyridyl ligands, related to this compound, have been synthesized and used for solid-state anion binding studies. These studies involve the formation of complexes with polyatomic anions, aiding in understanding anion binding with urea functionality (Marivel et al., 2011).
Lithiation Studies
Research on the lithiation of N-(pyridin-3-ylmethyl)pivalamide, a derivative of this compound, shows its application in organic synthesis. The study explores the control of lithiation sites, providing insights for the synthesis of substituted derivatives (Smith et al., 2013).
Antimicrobial Activity
Compounds related to this compound have been evaluated for antimicrobial activity. These compounds demonstrated moderate antimicrobial activity, indicating potential use in fighting bacterial and fungal infections (Reddy et al., 2003).
Structural Characterization and Photoluminescence Studies
Structural characterization and photoluminescence studies of salts of urea and thiourea derivatives, including 1-(naphthalen-1-yl)-3-(pyridin-4-ylmethyl)urea, have been conducted. These studies contribute to a better understanding of the properties of these compounds (Baruah & Brahma, 2023).
Unfolding of Heterocyclic Ureas
Investigations on the conformational behavior of heterocyclic ureas, similar to this compound, and their ability to form hydrogen-bonded complexes have been reported. This study offers insights into the molecular behavior of these compounds (Corbin et al., 2001).
Electronic and Optical Properties
A computational approach has been used to assess the electronic, optical, and nonlinear optical properties of a novel chalcone derivative related to this compound, highlighting its potential applications in optoelectronics (Shkir et al., 2018).
Acetylcholinesterase and Carbonic Anhydrase Inhibitory Properties
Ureas derived from phenethylamines, structurally related to this compound, have been studied for inhibitory activities against enzymes and antioxidant properties. These findings indicate potential therapeutic applications (Aksu et al., 2016).
Properties
IUPAC Name |
3-(2-methylphenyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-18-9-5-6-13-21(18)24-22(26)25(17-20-12-7-8-15-23-20)16-14-19-10-3-2-4-11-19/h2-13,15H,14,16-17H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLTYIZAOMPHKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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